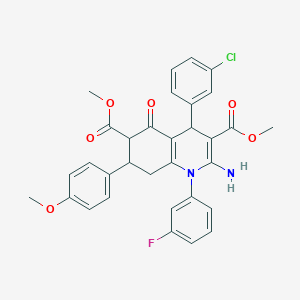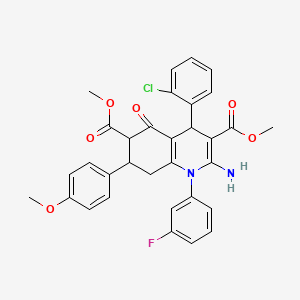![molecular formula C17H16ClNO3S B4304011 3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid](/img/structure/B4304011.png)
3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid
Overview
Description
3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid, also known as CPAA, is a chemical compound that has gained significant interest in the field of scientific research. It is a member of the family of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent anti-inflammatory and analgesic properties.
Mechanism of Action
3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response and pain perception. By inhibiting COX enzymes, 3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been found to exhibit a range of biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of prostaglandin production, and the suppression of inflammatory cytokines. It has also been shown to reduce oxidative stress and improve antioxidant capacity, suggesting that it may have potential therapeutic applications in oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid in lab experiments is its high potency and selectivity for COX enzymes, which allows for precise and targeted inhibition of prostaglandin production. However, one limitation is that 3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid may have off-target effects on other enzymes and pathways, which could lead to unwanted side effects and complications.
Future Directions
There are several future directions for the study of 3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its molecular mechanisms of action. Additionally, further studies are needed to determine the safety and efficacy of 3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid in human clinical trials.
Scientific Research Applications
3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory and painful conditions. 3-(3-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has also been shown to possess anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
3-(3-chlorophenyl)-3-[(2-phenylsulfanylacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c18-13-6-4-5-12(9-13)15(10-17(21)22)19-16(20)11-23-14-7-2-1-3-8-14/h1-9,15H,10-11H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSUEMNKDLEHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC(CC(=O)O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-3-{[(phenylsulfanyl)acetyl]amino}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3,4-dimethoxyphenyl)-N-(1-ethyl-1-methylprop-2-yn-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4303933.png)
![N-(1-adamantylmethyl)-7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4303937.png)
![2,2'-(5,5'-dioxooctahydro-2H,2'H,4H,4'H-2,2'-bi[1,3]dioxolo[4,5-d]imidazole-4,4'-diyl)diacetic acid](/img/structure/B4303945.png)
![2-{1-benzyl-3-[(phenylsulfonyl)methyl]-1H-indol-2-yl}-N-(3-hydroxypropyl)acetamide](/img/structure/B4303948.png)
![2'-amino-2,5'-dioxo-1'-[4-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4303960.png)



![4-(4-fluorophenyl)-1-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303995.png)
![1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-7,7-dimethyl-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303997.png)
![1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-7,7-dimethyl-4-(3-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303998.png)
![1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-(2,4-dichlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4304005.png)
![1-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4304008.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4304017.png)